Hydrate Stability and Dehydration Kinetics: Pentahydrate vs. Monohydrate Formation Under Realistic Storage Conditions
Levothyroxine sodium pentahydrate (LSP) undergoes quantifiable partial dehydration to levothyroxine sodium monohydrate (LSM) under realistic storage conditions, with LSM identified as a highly reactive species whose presence in a drug product is undesirable [1]. The pentahydrate form gradually loses one molecule of water of crystallization as water vapor pressure decreases from 90% to 15% RH at 40 °C, and loses four molecules of water to form LSM after 3 hours at 40 °C/0% RH [1]. The USP HPLC assay method is insensitive to this physical form conversion, meaning subpotency or degradation may go undetected in routine quality testing [2].
| Evidence Dimension | Dehydration kinetics and chemical reactivity of hydrate forms |
|---|---|
| Target Compound Data | Levothyroxine sodium pentahydrate (LSP): loses 1 H₂O molecule as RH decreases from 90% to 15% at 40 °C; loses 4 H₂O molecules to form LSM after 3 h at 40 °C/0% RH [1] |
| Comparator Or Baseline | Levothyroxine sodium monohydrate (LSM): identified as a highly reactive degradation-prone intermediate, formed from partial dehydration of LSP; its presence in drug product is undesirable [1] |
| Quantified Difference | Pentahydrate can dehydrate to monohydrate under realistic storage conditions (40 °C/0% RH, 3 h) with loss of 4 H₂O molecules; monohydrate exhibits higher chemical reactivity and degradation potential [1] |
| Conditions | Synchrotron X-ray diffractometry, controlled RH environments (90% to 0% RH), 40 °C temperature, hermetic container studies |
Why This Matters
Formulators and procurement teams must verify the hydration state of the API and implement moisture-protective packaging, as partial dehydration to the reactive monohydrate form can precede chemical degradation yet remain undetectable by standard USP assay methods.
- [1] Kaur N, Young VG, Su Y, Suryanarayanan R. Partial Dehydration of Levothyroxine Sodium Pentahydrate in a Drug Product Environment: Structural Insights into Stability. Molecular Pharmaceutics. 2020;17(10):3915-3929. View Source
- [2] Kaur N, et al. Levothyroxine Sodium Pentahydrate Tablets – Formulation Considerations. Journal of Pharmaceutical Sciences. 2021;110(8):2895-2909. View Source
